Carfilzomib (2S,4R)-Diol is a potent proteasome inhibitor primarily indicated for the treatment of multiple myeloma, particularly in patients who have relapsed or are refractory to other therapies. It is classified as a tetrapeptide epoxyketone, which irreversibly binds to the proteasome, leading to apoptosis in cancer cells. This compound is commercially marketed under the brand name Kyprolis®.
Carfilzomib is derived from natural products and was developed through synthetic chemistry. It belongs to the class of proteasome inhibitors, which include other agents like bortezomib. Its mechanism of action involves the selective inhibition of the 20S proteasome's catalytic activity, which is crucial for protein degradation and cellular regulation.
The synthesis of Carfilzomib involves several key steps that include:
Carfilzomib has a complex molecular structure characterized by its tetrapeptide backbone and an epoxyketone functional group. The molecular formula is , with a molecular weight of approximately 719.91 g/mol.
Carfilzomib undergoes several chemical reactions during its synthesis and metabolism:
Carfilzomib functions by selectively targeting and inhibiting the 20S core particle of the proteasome:
Carfilzomib is primarily used in oncology for treating multiple myeloma:
Carfilzomib (2S,4R)-Diol ((S)-N-((S)-1-(((2S,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide) is formed via epoxide hydrolysis of carfilzomib's α',β'-epoxyketone pharmacophore. This transformation yields a vicinal diol system while preserving the tetrapeptide backbone responsible for proteasome binding specificity [4] [6]. Although the diol itself exhibits substantially diminished proteasome inhibitory activity compared to the parent epoxide, its formation is enzymatically reversible in vivo, allowing it to function as a metabolic reservoir for sustained carfilzomib activity [9].
Molecular Interactions with Proteasome Subunits: The (2S,4R)-Diol maintains affinity for the proteasome's β5 subunit (chymotrypsin-like activity) through non-covalent interactions involving its peptide backbone and morpholinoacetyl group. However, the absence of the electrophilic epoxyketone prevents irreversible covalent adduct formation with the N-terminal threonine residue (Thr1), reducing its inhibitory potency >100-fold compared to carfilzomib [4] [9]. X-ray crystallography studies demonstrate that the diol occupies the substrate-binding pocket but fails to form the critical morpholino ring structure characteristic of epoxyketone inhibitors [4].
Kinetic and Selectivity Profile: While carfilzomib irreversibly inhibits the proteasome with a dissociation constant (Ki) in the nanomolar range, the (2S,4R)-Diol displays reversible inhibition with micromolar affinity. Importantly, it retains selectivity for constitutive proteasomes over immunoproteasomes, mirroring carfilzomib's selectivity profile [4] [9]. This selective pressure contributes to carfilzomib's reduced neurotoxicity compared to broader-spectrum proteasome inhibitors like bortezomib [1] [8].
Table 1: Comparative Proteasome Inhibition Kinetics of Carfilzomib and (2S,4R)-Diol
Parameter | Carfilzomib | (2S,4R)-Diol |
---|---|---|
IC50 (β5 subunit) | 6 nM | 850 nM |
Inhibition Mechanism | Irreversible | Reversible |
Selectivity (β5i/β5) | 1.8-fold | 2.1-fold |
Binding Residence Time | >48 hours | <30 minutes |
The synthetic utility of Carfilzomib (2S,4R)-Diol primarily stems from its function as a precursor in multi-step manufacturing routes. Industrial synthesis employs two dominant strategies utilizing the diol intermediate, balancing scalability, stereochemical purity, and cost-effectiveness [2] [7] [10].
Both routes require meticulous chiral control (>99% ee) to ensure biological activity, achieved through enantioselective catalysis or chiral pool starting materials [7] [10].
Table 2: Synthetic and Metabolic Routes Involving Carfilzomib (2S,4R)-Diol
Pathway Type | Key Steps | Yield | Purity |
---|---|---|---|
Chemical Synthesis | Fragment condensation → Epoxidation | 12-18%* | >99% ee |
Chemical Synthesis | Diol intermediate → Selective epoxidation | 22-28%* | >98% ee |
Metabolic Formation | Carfilzomib → Epoxide hydrolysis (mEH) | ~40% | Stereospecific |
*Overall yield for multi-step sequences [2] [7] [10]
The discovery trajectory of Carfilzomib (2S,4R)-Diol is intrinsically linked to the development of carfilzomib, beginning with the identification of epoxomicin as a natural product proteasome inhibitor.
Evolution from Epoxomicin: Yale University researchers led by Craig Crews identified epoxomicin in 1999 as a natural product with potent proteasome inhibition. Structural optimization focused on enhancing solubility and proteasome subunit selectivity, leading to the synthetic analog YU-101. Carfilzomib (PR-171) emerged from further refinements at Proteolix, Inc., featuring improved metabolic stability and irreversible binding kinetics [5] [9]. Throughout this development, the (2S,4R)-Diol metabolite was characterized as a significant biotransformation product, explaining carfilzomib's rapid plasma clearance yet sustained pharmacodynamic effects [4] [9].
Pharmacological Optimization: Recognition of the diol's role enabled critical advances:
Cardiotoxicity Mitigation: The diol's reduced reactivity compared to the epoxide decreases off-target effects on cardiac proteasomes, though careful patient monitoring remains essential [8].
Second-Generation Derivatives: Understanding structure-activity relationships (SAR) of the diol informed next-generation inhibitors:
Table 3: Key Chemical Properties of Carfilzomib (2S,4R)-Diol
Property | Value | Method |
---|---|---|
IUPAC Name | (S)-N-((S)-1-(((2S,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide | IUPAC Nomenclature |
Molecular Formula | C40H59N5O8 | High-Resolution MS |
Exact Mass | 737.4258 Da | HRMS |
CAS Registry Number | Not Assigned (Intermediate) | Chemical Registry |
Solubility | ≥50 mg/mL in DMSO; <0.1 mg/mL in H2O | USP Solubility Methods |
Chirality | (2S,4R) configuration | X-ray Crystallography |
Data compiled from chemical registries and analytical characterization studies [6] [10]
The pharmacological journey of Carfilzomib (2S,4R)-Diol underscores the critical importance of metabolite profiling in oncology drug development. Its characterization has not only elucidated carfilzomib's metabolic clearance pathways but has also provided a chemical template for developing safer, more targeted proteasome inhibitors addressing the limitations of first-generation agents [4] [8] [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7